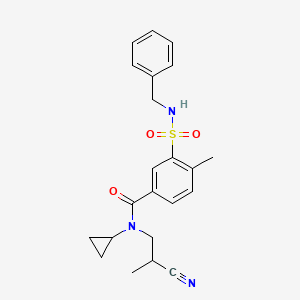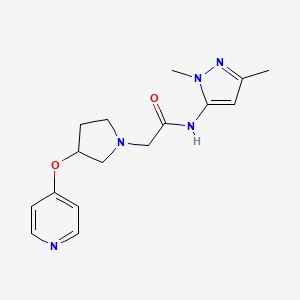![molecular formula C11H8ClN3O4 B7681769 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole](/img/structure/B7681769.png)
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole is a chemical compound that has been extensively studied in scientific research. It is a potent inhibitor of the enzyme cyclic GMP-AMP synthase (cGAS), which plays a crucial role in the innate immune response. In
Wirkmechanismus
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibits 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole by binding to a specific pocket on the enzyme, preventing it from binding to foreign DNA. This inhibition prevents the activation of the immune response and has been shown to be effective in reducing inflammation and tumor growth in animal models.
Biochemical and Physiological Effects:
In addition to its inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole, 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of other enzymes involved in the immune response, including STING and TBK1. Additionally, it has been shown to have anti-inflammatory effects and to reduce the production of cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole in lab experiments is its potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition. However, one of the limitations is its relatively low solubility, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research involving 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. One area of interest is its potential as a therapeutic agent in autoimmune disorders, cancer, and viral infections. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations. Finally, there is potential for the development of new compounds based on the structure of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole that could have even greater potency and specificity for 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole inhibition.
Synthesemethoden
The synthesis of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole involves a multi-step process that begins with the reaction of 7-chloro-1,3-benzodioxole with methylamine to produce 7-chloro-1,3-benzodioxole-5-methylamine. This intermediate is then reacted with 4-nitropyrazole in the presence of a palladium catalyst to yield the final product.
Wissenschaftliche Forschungsanwendungen
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been studied extensively in scientific research due to its potent inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole. This enzyme plays a crucial role in the innate immune response by detecting foreign DNA and initiating an immune response. Inhibition of 1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole has been shown to have therapeutic potential in a variety of diseases, including autoimmune disorders, cancer, and viral infections.
Eigenschaften
IUPAC Name |
1-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O4/c12-9-1-7(2-10-11(9)19-6-18-10)4-14-5-8(3-13-14)15(16)17/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORSTMVNSGXYBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=CC(=C2)CN3C=C(C=N3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(7-Chloro-1,3-benzodioxol-5-yl)methyl]-4-nitropyrazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Propan-2-yl 3-[[4-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]piperazine-1-carbonyl]amino]propanoate](/img/structure/B7681695.png)
![[2-[3-(Furan-2-yl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl] 5-chloro-2-hydroxybenzoate](/img/structure/B7681703.png)
![1-(4-Methylsulfonyl-2-nitrophenyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B7681715.png)



![3-[2-(3-Chloropyridin-2-yl)oxyethyl]-1-methyl-1-(1-pyridin-3-ylethyl)urea](/img/structure/B7681746.png)
![3-chloro-N-[(3-methyl-4-methylsulfonylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7681760.png)
![N-[2-(cyclopropylamino)-6-fluorophenyl]-2-(3-nitropyrazol-1-yl)acetamide](/img/structure/B7681767.png)
![(2-Fluorophenyl)-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]methanone](/img/structure/B7681776.png)
![N-[1-(2-methoxyethyl)-6-oxopyridin-3-yl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7681778.png)
![N-[(2-tert-butyl-1,3-thiazol-5-yl)methyl]-1-(4-ethylmorpholin-2-yl)methanamine](/img/structure/B7681785.png)
![4-fluoro-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]benzenesulfonamide](/img/structure/B7681793.png)
![2-[4-[[(4-Ethylmorpholin-2-yl)methylamino]methyl]phenoxy]acetamide](/img/structure/B7681795.png)